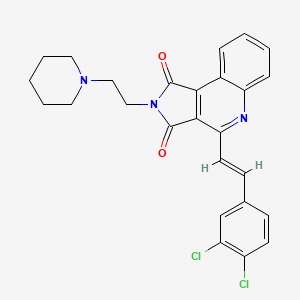
4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of pyrroloquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorophenyl derivatives and pyrroloquinoline precursors. Common synthetic routes may involve:
Formation of the pyrroloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Vinylation: Introduction of the vinyl group to the 3,4-dichlorophenyl moiety.
Piperidinylation: Attachment of the piperidine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The specific methods would depend on the scale of production and the desired application.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the vinyl or piperidine moieties.
Reduction: Reduction reactions could target the quinoline or vinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe to study receptor interactions or enzyme activities.
Medicine
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which 4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione exerts its effects would depend on its specific biological target. It may interact with receptors, enzymes, or other proteins, modulating their activity through binding or inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the dichlorophenyl, vinyl, piperidine, and pyrroloquinoline moieties, which may confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
27388-40-5 |
|---|---|
Molekularformel |
C26H23Cl2N3O2 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
4-[(E)-2-(3,4-dichlorophenyl)ethenyl]-2-(2-piperidin-1-ylethyl)pyrrolo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C26H23Cl2N3O2/c27-19-10-8-17(16-20(19)28)9-11-22-24-23(18-6-2-3-7-21(18)29-22)25(32)31(26(24)33)15-14-30-12-4-1-5-13-30/h2-3,6-11,16H,1,4-5,12-15H2/b11-9+ |
InChI-Schlüssel |
FMEXYMLLUKMJGC-PKNBQFBNSA-N |
Isomerische SMILES |
C1CCN(CC1)CCN2C(=O)C3=C(C2=O)C(=NC4=CC=CC=C43)/C=C/C5=CC(=C(C=C5)Cl)Cl |
Kanonische SMILES |
C1CCN(CC1)CCN2C(=O)C3=C(C2=O)C(=NC4=CC=CC=C43)C=CC5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















